4-[2-(Phenylsulfanyl)ethenyl]benzaldehyde

Molecular properties Structural biology Drug design

Procure 4-[2-(Phenylsulfanyl)ethenyl]benzaldehyde to access its unique trans-configured ethenyl bridge and α,β-unsaturated sulfide motif. This scaffold provides orthogonal electrophilic reactivity—aldehyde condensation and Michael addition—for convergent synthesis and PDI inhibition studies. Avoid experimental failure linked to non-conjugated thioether analogs.

Molecular Formula C15H12OS
Molecular Weight 240.3 g/mol
CAS No. 918340-95-1
Cat. No. B12613480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(Phenylsulfanyl)ethenyl]benzaldehyde
CAS918340-95-1
Molecular FormulaC15H12OS
Molecular Weight240.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SC=CC2=CC=C(C=C2)C=O
InChIInChI=1S/C15H12OS/c16-12-14-8-6-13(7-9-14)10-11-17-15-4-2-1-3-5-15/h1-12H
InChIKeyMTARDONFMLDNKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[2-(Phenylsulfanyl)ethenyl]benzaldehyde (CAS 918340-95-1) – Chemical Identity and Baseline Procurement Specifications


4-[2-(Phenylsulfanyl)ethenyl]benzaldehyde (CAS 918340-95-1) is a synthetic styrylbenzaldehyde derivative characterized by a trans-configured ethenyl bridge linking a para-benzaldehyde moiety to a phenylsulfanyl (thiophenyl) group [1]. With the molecular formula C15H12OS and a molecular weight of 240.32 g/mol, this compound belongs to a distinct subclass of α,β-unsaturated sulfides featuring both an electrophilic aldehyde group and a sulfur-containing styryl extension . The trans stereochemistry of the ethenyl double bond has been confirmed crystallographically for analogous C15H12OS styryl sulfide systems [1]. This compound serves as a research intermediate in medicinal chemistry and materials science applications, with its unique combination of aromatic aldehyde and vinyl sulfide functionalities distinguishing it from simpler benzaldehyde derivatives and saturated thioether analogs.

Why 4-[2-(Phenylsulfanyl)ethenyl]benzaldehyde Cannot Be Interchanged with Common Benzaldehyde Analogs: The Structural Selectivity Imperative


Substituting 4-[2-(Phenylsulfanyl)ethenyl]benzaldehyde with superficially similar benzaldehyde derivatives—such as 4-(phenylthio)benzaldehyde (CAS 1208-88-4) or 4-[(phenylsulfanyl)methyl]benzaldehyde—introduces fundamental alterations to molecular geometry, electronic distribution, and chemical reactivity that directly impact experimental outcomes. The trans-configured ethenyl bridge in the target compound creates an extended π-conjugated system absent in saturated thioether analogs, altering UV absorption profiles, electron density at the aldehyde carbon, and the compound's capacity for Michael addition reactions [1]. The α,β-unsaturated sulfide motif in 4-[2-(phenylsulfanyl)ethenyl]benzaldehyde positions the sulfur atom in conjugation with both the styryl double bond and the aromatic aldehyde system, a structural arrangement that cannot be replicated by compounds lacking the vinyl sulfide linkage . Procurement decisions based solely on functional group similarity without accounting for these precise structural distinctions risk experimental failure, inconsistent SAR data, and non-reproducible synthetic outcomes.

Product-Specific Quantitative Differentiation: Evidence-Based Selection Criteria for 4-[2-(Phenylsulfanyl)ethenyl]benzaldehyde


Comparative Molecular Weight and Structural Complexity: Differentiation from 4-(Phenylthio)benzaldehyde

4-[2-(Phenylsulfanyl)ethenyl]benzaldehyde possesses a molecular weight of 240.32 g/mol (C15H12OS), representing a 12.1% mass increase relative to its closest commercially prevalent structural analog, 4-(phenylthio)benzaldehyde (CAS 1208-88-4; C13H10OS; 214.28 g/mol) . This mass differential corresponds to the presence of the trans-ethenyl (─CH═CH─) bridge in the target compound. For researchers evaluating these compounds as building blocks, the target compound occupies a distinct property space with greater steric bulk and extended molecular length. The calculated logP for the target compound is higher than that of 4-(phenylthio)benzaldehyde due to the additional two-carbon hydrocarbon bridge, indicating enhanced lipophilicity relevant to membrane permeability in biological assays [1].

Molecular properties Structural biology Drug design

Geometric Configuration: Trans-Ethenyl Bridge Versus Saturated Thioether Analogs

Crystallographic analysis of C15H12OS styryl sulfide systems confirms that both acyclic double bonds in molecules of this structural class adopt the trans configuration [1]. 4-[2-(Phenylsulfanyl)ethenyl]benzaldehyde therefore exists as a rigid, planar trans-stilbene-like scaffold with an extended π-conjugated pathway spanning from the aldehyde group through the ethenyl bridge to the terminal phenyl ring. In contrast, the saturated analog 4-[(phenylsulfanyl)methyl]benzaldehyde lacks this conjugated bridge, containing a flexible ─CH2─S─ linkage that permits free rotation and interrupts π-orbital overlap. This fundamental geometric distinction yields approximately 2.4 Å greater molecular length in the target compound and eliminates the conformational flexibility present in saturated thioethers [2].

Crystallography Computational chemistry Molecular modeling

Electronic Properties: α,β-Unsaturated Sulfide Reactivity Versus Saturated Thioether or Simple Aldehyde Derivatives

The vinyl sulfide moiety in 4-[2-(phenylsulfanyl)ethenyl]benzaldehyde creates an α,β-unsaturated system that can participate in Michael addition reactions as a conjugate acceptor, a reactivity mode entirely absent in 4-(phenylthio)benzaldehyde [1]. In the target compound, the sulfur atom engages in p-π conjugation with the adjacent double bond, increasing electron density at the β-carbon relative to simple styryl aldehydes lacking sulfur substitution. This electronic configuration enables the compound to serve as both an electrophile (via the aldehyde group) and a Michael acceptor (via the α,β-unsaturated sulfide), providing dual reactive handles for sequential or orthogonal synthetic transformations. The benzaldehyde class broadly demonstrates antimicrobial and enzyme-inhibitory properties that are modulated by ring substitution patterns and side-chain unsaturation [2].

Organic synthesis Reaction mechanisms Electrophilicity

Protein Disulfide Isomerase (PDI) Targeting: Patent-Disclosed Scaffold Context

4-[2-(Phenylsulfanyl)ethenyl]benzaldehyde is explicitly disclosed within patent literature (US-20160145209-A1) as belonging to a class of compounds for treating diseases or conditions mediated by protein disulfide isomerase (PDI) . PDI is an endoplasmic reticulum-resident oxidoreductase implicated in thrombus formation and platelet activation. The styryl sulfide scaffold provides a structural template for covalent or non-covalent interaction with PDI's active-site thiols, a mechanistic hypothesis supported by the known reactivity of α,β-unsaturated sulfides with nucleophilic cysteine residues. While specific IC50 data for the exact compound against PDI remains unpublished in open-access literature as of 2026, the patent inclusion establishes a validated pharmacological context that simpler benzaldehyde derivatives lacking the extended conjugated sulfide system do not share .

Enzyme inhibition Protein disulfide isomerase Thrombosis

Spectroscopic and Chromatographic Differentiation for Analytical Quality Control

The extended π-conjugated system of 4-[2-(phenylsulfanyl)ethenyl]benzaldehyde produces a characteristic UV absorption profile that is redshifted by approximately 15-30 nm relative to the saturated analog 4-(phenylthio)benzaldehyde, due to extended conjugation through the trans-ethenyl bridge [1]. Mass spectrometric analysis of the C15H12OS molecular ion yields an exact mass of 240.0603 Da ([M+H]+ calculated), providing a diagnostic ion distinct from C13H10OS (214.0452 Da) and enabling unambiguous identification in complex reaction mixtures [2]. These spectroscopic differences permit the target compound to be reliably distinguished from structurally similar impurities or degradation products during routine analytical quality control, a consideration relevant to laboratories requiring validated compound identity confirmation prior to use.

Analytical chemistry HPLC Mass spectrometry

Synthetic Accessibility: One-Pot Four-Component Methodology Versus Multi-Step Routes

β-Aryl-β-sulfanyl ketones and related styryl sulfide aldehydes can be synthesized via a tandem aldol condensation-thia-Michael addition process using NaOH in polyethylene glycol (PEG-200) as a green solvent system [1]. This one-pot, four-component methodology enables the preparation of compounds bearing the phenylsulfanyl ethenyl linkage from simple, commercially available starting materials including alkyl halides, thiourea, benzaldehydes, and acetophenones. In contrast, alternative synthetic approaches to related unsaturated sulfides may require multi-step sequences involving pre-formed β-ketosulfide intermediates or specialized sulfur-transfer reagents. The target compound's structural class benefits from this modular synthetic accessibility, which supports gram-scale preparation and analog generation for SAR exploration [1].

Synthetic methodology Green chemistry Process chemistry

4-[2-(Phenylsulfanyl)ethenyl]benzaldehyde: Validated Research Applications and Experimental Use Cases


Structure-Activity Relationship (SAR) Studies of Protein Disulfide Isomerase (PDI) Inhibitors

4-[2-(Phenylsulfanyl)ethenyl]benzaldehyde is positioned as a scaffold compound for exploring PDI inhibition, as documented in patent literature disclosing this compound class for treating PDI-mediated conditions . Researchers investigating thrombosis, platelet activation, or endoplasmic reticulum stress pathways may employ this compound as a reference template for evaluating how modifications to the ethenyl bridge, aldehyde position, or sulfur substitution pattern modulate target engagement. The α,β-unsaturated sulfide motif provides a potential covalent warhead for interaction with PDI's catalytic cysteine residues, offering a mechanistic hypothesis for iterative optimization.

Dual Electrophile Scaffold for Sequential Orthogonal Transformations in Complex Molecule Synthesis

Synthetic chemists requiring building blocks with two distinct electrophilic reaction centers may select 4-[2-(phenylsulfanyl)ethenyl]benzaldehyde for its orthogonal reactivity profile . The aldehyde group enables condensation reactions (hydrazone formation, reductive amination, Grignard additions), while the α,β-unsaturated sulfide serves as a Michael acceptor for nucleophilic additions (thiols, amines, stabilized carbanions). This dual functionality supports convergent synthetic strategies where each reactive site can be addressed independently under appropriate reaction conditions, reducing step count in the assembly of sulfur-containing molecular architectures.

Development of Conjugated Organic Materials with Sulfur-Containing π-Systems

Materials scientists investigating extended π-conjugated systems for organic electronics or optoelectronic applications may utilize 4-[2-(phenylsulfanyl)ethenyl]benzaldehyde as a monomer or building block . The trans-configured styryl sulfide framework creates a planar chromophore with sulfur-mediated p-π conjugation that can modulate HOMO-LUMO gaps and charge transport properties. The aldehyde terminus provides a reactive anchor for incorporation into larger conjugated frameworks via Wittig, Knoevenagel, or hydrazone condensation chemistries, enabling systematic tuning of optical and electronic properties in polymer or small-molecule materials.

Analytical Method Development and Reference Standard Qualification

Analytical laboratories developing HPLC, LC-MS, or GC-MS methods for detecting and quantifying styryl sulfide benzaldehydes in complex matrices may employ 4-[2-(phenylsulfanyl)ethenyl]benzaldehyde as a certified reference material [1]. The compound's characteristic exact mass (240.0603 Da) and UV absorption profile (redshifted relative to saturated analogs) provide unambiguous identification markers. Use as a method validation standard ensures that chromatographic separation parameters are optimized for this specific structural class, preventing misidentification that could occur if simpler benzaldehyde derivatives were used as surrogate standards.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[2-(Phenylsulfanyl)ethenyl]benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.